molecular formula C26H31N3 B1201448 Hoffman's violet free base

Hoffman's violet free base

Cat. No. B1201448
M. Wt: 385.5 g/mol
InChI Key: XATLIUSBVCYONE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hoffman's violet free base is a aromatic amine, the hydrochloride salt of which is the histological dye 'Hoffman's violet' (used as a specific stain for animal chromosomes). It has a role as a histological dye and a fluorochrome. It is an imine, a secondary amino compound, an aromatic amine and an olefinic compound. It is a conjugate base of a Hoffman's violet(1+).

Scientific Research Applications

  • Fluorescent Lysosomal Marker :Cresyl violet, a compound related to Hoffman's violet, is characterized as a fluorescent lysosomal marker in various cell types. Due to its unique spectral properties and stability, cresyl violet is superior for labeling acidic compartments without altering the organellar pH or buffering capacity (Ostrowski et al., 2016).

  • Analytical Applications in Capillary Electrophoresis :A violet diode laser has been employed for indirect laser-induced fluorescence detection in capillary electrophoresis. This method has been effective for detecting inorganic anions and chemical warfare agent degradation products with high sensitivity and baseline stability (Melanson, Boulet, & Lucy, 2001).

  • Adsorption and Removal of Dyes :The adsorption and removal of dyes such as basic violet from aqueous solutions have been extensively studied. Different materials like cyclodextrin polymer and kaolin have shown high adsorption capacities for these dyes, indicating their potential for wastewater treatment (Crini, 2008; Nandi, Goswami, & Purkait, 2009).

  • Photocatalytic Degradation :Studies have explored the photocatalytic degradation of dyes like Crystal Violet using silver ion-doped TiO2. This approach has shown high efficiency in degrading dyes under both UV and simulated solar light, which is significant for environmental remediation (Sahoo, Gupta, & Pal, 2005).

  • Dental Bleaching :Violet light-emitting diodes (LEDs) have been used effectively in dental bleaching treatments. Studies show that violet LEDs can enhance the bleaching efficacy when used with hydrogen peroxide-based bleaching gels, indicating a novel approach in cosmetic dentistry (Gallinari et al., 2019).

properties

Product Name

Hoffman's violet free base

Molecular Formula

C26H31N3

Molecular Weight

385.5 g/mol

IUPAC Name

N-ethyl-4-[[4-(ethylamino)phenyl]-(4-ethylimino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline

InChI

InChI=1S/C26H31N3/c1-5-27-23-13-8-20(9-14-23)26(21-10-15-24(16-11-21)28-6-2)22-12-17-25(29-7-3)19(4)18-22/h8-18,27-28H,5-7H2,1-4H3

InChI Key

XATLIUSBVCYONE-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)C(=C2C=CC(=NCC)C(=C2)C)C3=CC=C(C=C3)NCC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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